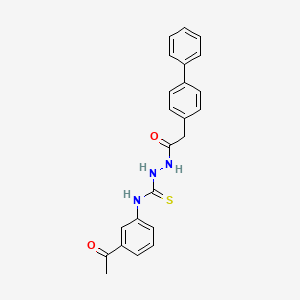

N-(3-acetylphenyl)-2-(4-biphenylylacetyl)hydrazinecarbothioamide

説明

N-(3-acetylphenyl)-2-(4-biphenylylacetyl)hydrazinecarbothioamide is a chemical compound belonging to the class of hydrazinecarbothioamides. These compounds are known for their wide range of applications in medicinal chemistry due to their significant biological activities. The compound of interest is synthesized through specific reactions involving hydrazinecarbothioamide precursors and undergoes various chemical transformations to form desired products with potential biological activities.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of isothiocyanates with hydrazides to form hydrazinecarbothioamides. These reactions often yield a series of compounds with different substituents, which can further undergo reactions with α-halogenated ketones to form S-alkylated derivatives with enhanced properties (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by spectroscopic methods such as NMR and IR spectroscopy. Crystal structure analysis, including X-ray diffraction, provides insights into the compound's conformation and the interaction of its molecular orbitals. These analyses are crucial for understanding the compound's reactivity and potential biological activities (Gangadharan et al., 2015).

Chemical Reactions and Properties

Hydrazinecarbothioamides undergo various chemical reactions, leading to the formation of heterocyclic rings and derivatives with potential biological activities. The reactions involve intermediates that can yield different heterocyclic compounds under varying conditions, which are characterized using spectral techniques (Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystal structure, are influenced by the compound's molecular structure. These properties are important for determining the compound's suitability for further applications in chemical and pharmaceutical fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for the compound's application in drug design and development. Studies on similar compounds have shown that hydrazinecarbothioamides exhibit significant biological activities, including antioxidant and anticancer properties, which are attributed to their chemical structure and properties (Erhan et al., 2023).

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of hydrazinecarbothioamides, including compounds closely related to N-(3-acetylphenyl)-2-(4-biphenylylacetyl)hydrazinecarbothioamide, has been extensively studied. These compounds are synthesized through reactions involving isothiocyanates and hydrazine hydrate, among other methods. For example, E. Ramadan (2019) explored the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their hydrazinecarbothioamide precursors, highlighting the chemical versatility and reactivity of these compounds, which can be an essential foundation for developing new materials and chemicals with varied applications Ramadan, 2019.

Antioxidant and Antimicrobial Activity

Several studies have shown that hydrazinecarbothioamide derivatives possess significant antioxidant and antimicrobial activities. For instance, Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides and evaluated their antioxidant activity using the DPPH method, finding that some derivatives showed excellent antioxidant activity Barbuceanu et al., 2014. Similarly, other derivatives have been evaluated for their antibacterial activity, offering a potential avenue for the development of new antibacterial agents.

Corrosion Inhibition

Hydrazinecarbothioamide derivatives also play a role as corrosion inhibitors. A. Singh et al. (2021) conducted a detailed study on hydroxy phenyl hydrazides and their role as corrosion impeding agents, showing how derivatives of hydrazinecarbothioamides can protect metals against corrosion, an application crucial in industrial settings to prolong the lifespan of metal structures Singh et al., 2021.

Fluorescent Probes and Sensing

The use of hydrazinecarbothioamide derivatives as fluorescent probes for detecting ions and molecules has been explored, indicating their utility in environmental monitoring and bioimaging. For instance, a practical hydrazine-carbothioamide-based fluorescent chemosensor was developed for Zn2+ detection, showcasing applications in environmental water testing and living cell imaging Suh et al., 2022.

Catalysis and Chemical Reactions

Hydrazinecarbothioamide derivatives have been used in catalytic processes, such as the C–C coupling of terminal alkynes with arylboronic acids. This application demonstrates the potential of these compounds in facilitating chemical transformations, which is vital for synthesizing complex organic molecules Prabhu & Lakshmipraba, 2017.

特性

IUPAC Name |

1-(3-acetylphenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-16(27)20-8-5-9-21(15-20)24-23(29)26-25-22(28)14-17-10-12-19(13-11-17)18-6-3-2-4-7-18/h2-13,15H,14H2,1H3,(H,25,28)(H2,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHPICINWUUANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)

![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B4578369.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4578371.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)

![methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4578409.png)

![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)

![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)

![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)

![N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)

![methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4578458.png)